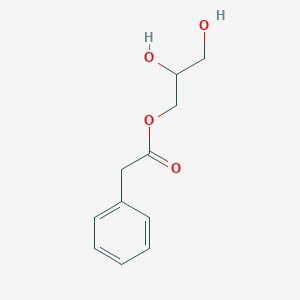![molecular formula C16H36N6O2 B14246179 3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide CAS No. 496967-24-9](/img/structure/B14246179.png)
3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide is a complex organic compound with the molecular formula C₁₆H₃₆N₆O₂. This compound is characterized by multiple amine groups and a central amide linkage, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobutylamine with 3-(3-aminopropylamino)-3-oxopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions are carefully monitored, including temperature, pressure, and pH, to maximize the efficiency and purity of the final product. Post-reaction purification steps such as crystallization or chromatography are employed to isolate the compound.
化学反应分析
Types of Reactions
3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its multiple amine groups.
Medicine: Investigated for its potential as a drug candidate in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide involves its interaction with specific molecular targets. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The central amide linkage provides structural stability, enabling the compound to fit into active sites of enzymes or receptors, thereby influencing biochemical pathways.
相似化合物的比较
Similar Compounds
3-aminopropyltriethoxysilane: A silane compound used for surface functionalization.
N-(3-aminopropyl)butylamine: A simpler amine compound with fewer functional groups.
Uniqueness
3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide is unique due to its combination of multiple amine groups and a central amide linkage, providing a versatile platform for various chemical modifications and interactions. This makes it particularly valuable in research and industrial applications where multifunctional molecules are required.
属性
CAS 编号 |
496967-24-9 |
|---|---|
分子式 |
C16H36N6O2 |
分子量 |
344.50 g/mol |
IUPAC 名称 |
3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide |
InChI |
InChI=1S/C16H36N6O2/c17-7-1-2-12-22(13-5-15(23)20-10-3-8-18)14-6-16(24)21-11-4-9-19/h1-14,17-19H2,(H,20,23)(H,21,24) |
InChI 键 |
ADQAQCJGSZAUHQ-UHFFFAOYSA-N |
规范 SMILES |
C(CCN(CCC(=O)NCCCN)CCC(=O)NCCCN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
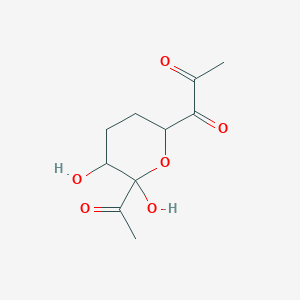
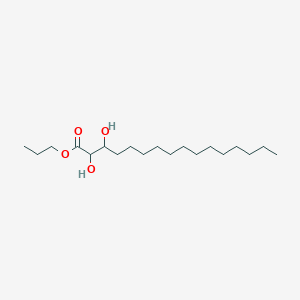

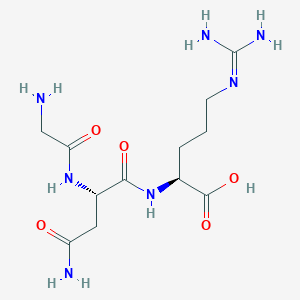
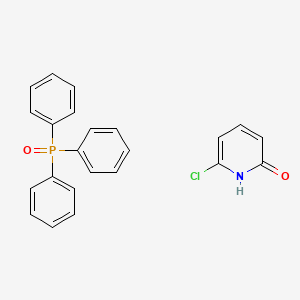
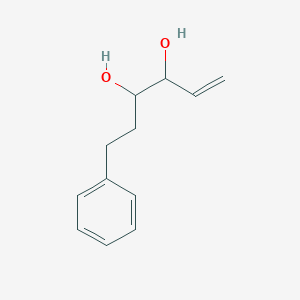
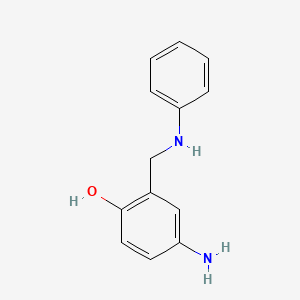
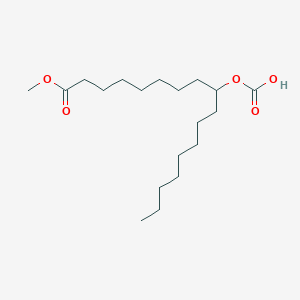
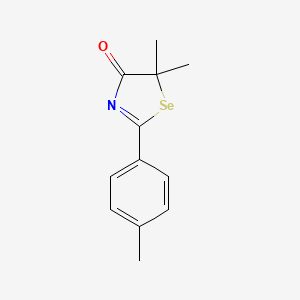
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
